molecular formula C27H40O6 B191735 Lucidenic acid N CAS No. 364622-33-3

Lucidenic acid N

Numéro de catalogue B191735
Numéro CAS: 364622-33-3
Poids moléculaire: 460.6 g/mol
Clé InChI: YBGBNHHXOJXFNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lucidenic acid N is a tetracyclic triterpenoid . It is one of the major components of the Ganoderma triterpenes . The most widely studied pharmacological effect of lucidenic acid N is its anti-cancer effect .


Synthesis Analysis

Lucidenic acids are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . They are the second major group of triterpenoids found in the Ganoderma species .


Molecular Structure Analysis

The molecular formula of Lucidenic acid N is C27H40O6 . It has an average mass of 460.603 Da and a monoisotopic mass of 460.282501 Da .


Physical And Chemical Properties Analysis

Lucidenic acid N has a density of 1.2±0.1 g/cm3, a boiling point of 640.7±55.0 °C at 760 mmHg, and a flash point of 355.3±28.0 °C . It has 6 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Applications De Recherche Scientifique

Anti-Cancer Activity

Lucidenic acid N has been shown to induce cytotoxicity in various cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells. This compound can trigger apoptosis (programmed cell death) and inhibit cell proliferation, making it a potential candidate for cancer therapy .

Anti-Inflammatory Properties

Research suggests that Lucidenic acid N possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and mediators, which are crucial in the inflammatory response .

Antioxidant Effects

Lucidenic acid N is reported to have antioxidant properties. It can neutralize free radicals and reduce oxidative stress in cells, which is beneficial in preventing oxidative damage-related diseases .

Antiviral Capabilities

The compound has shown potential in inhibiting viral replication and activity. This could be particularly useful in the development of new antiviral drugs .

Neuroprotective Effects

Lucidenic acid N may offer neuroprotective benefits by safeguarding neuronal cells against various neurotoxic factors. This property is significant for research into neurodegenerative diseases .

Anti-Hyperlipidemia Activity

It has been found that Lucidenic acid N can reduce triglyceride accumulation in preadipocytes by approximately 30%, suggesting its role in managing hyperlipidemia .

Anti-Hypercholesterolemia Potential

The compound may also play a role in reducing cholesterol levels, thereby aiding in the treatment of hypercholesterolemia .

Anti-Diabetic Properties

Lucidenic acid N has been reported to exhibit anti-diabetic characteristics by influencing glucose metabolism and insulin sensitivity .

Each of these applications provides a promising avenue for further research and development in their respective fields. The potential therapeutic benefits of Lucidenic acid N make it a compound of significant interest in scientific research.

Planta Analytica, Inc. X-MOL MDPI

Safety And Hazards

Lucidenic acid N should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

Orientations Futures

Research on lucidenic acids is significantly less extensive compared to that on ganoderic acid . Therefore, more in-depth studies with optimal designs are essential for the development of lucidenic acids as medicines, functional foods, and nutraceuticals .

Propriétés

IUPAC Name

(4R)-4-[(3S,5R,7S,10S,13R,14R,17R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18-19,28,30H,7-13H2,1-6H3,(H,32,33)/t14-,15-,16+,18+,19+,25+,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGBNHHXOJXFNM-UQCMLMITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316785
Record name Lucidenic acid N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidenic acid N

CAS RN

364622-33-3
Record name Lucidenic acid N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364622-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidenic acid N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lucidenic acid N
Reactant of Route 2
Lucidenic acid N
Reactant of Route 3
Lucidenic acid N
Reactant of Route 4
Lucidenic acid N
Reactant of Route 5
Lucidenic acid N
Reactant of Route 6
Lucidenic acid N

Q & A

Q1: What is the reported cytotoxic activity of Lucidenic acid N?

A1: Lucidenic acid N has shown significant cytotoxic activity against specific tumor cell lines in laboratory settings. Research indicates it exhibits cytotoxicity against Hep G2, Hep G2.2.15, and P-388 tumor cells [].

Q2: Has Lucidenic acid N been isolated from other species of Ganoderma besides Ganoderma lucidum?

A2: Yes, Lucidenic acid N has also been isolated from the fruiting bodies of Ganoderma tsugae, along with other triterpenoids []. This suggests a potential broader distribution of this compound within the Ganoderma genus.

Q3: Are there any studies investigating the synergistic effects of Lucidenic acid N with conventional chemotherapy drugs?

A3: Yes, research indicates that Lucidenic acid N exhibits synergistic cytotoxic effects with doxorubicin in HeLa cells []. This synergistic interaction was found to be partly mediated by enhanced oxidative stress and DNA damage in the cancer cells.

Q4: Is there any research on the mechanism of action of Lucidenic acid N?

A4: While specific mechanisms are still under investigation, proteomic studies suggest that treatment with Ganoderma triterpenes, including Lucidenic acid N, influences the expression of proteins involved in cell proliferation, cell cycle regulation, apoptosis, and oxidative stress []. This suggests multiple potential pathways through which Lucidenic acid N might exert its effects.

Q5: Beyond its potential anti-cancer properties, are there other areas of research related to Lucidenic acid N?

A5: While most research focuses on its cytotoxic activities, Lucidenic acid N is also being investigated for its potential role in complex herbal formulations like Wuling Capsules, studied for their anti-hepatic fibrosis effects. While Lucidenic acid N is one of many compounds in this formulation, its specific contribution to the overall therapeutic effect remains to be elucidated [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.